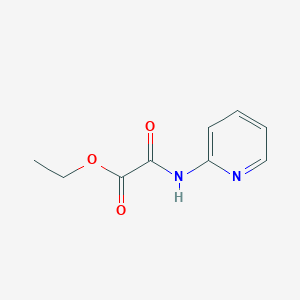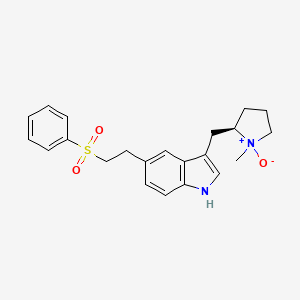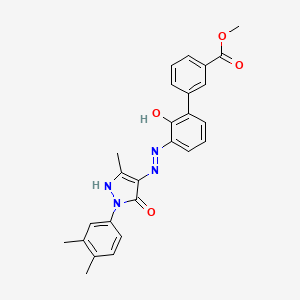
Iso Desloratadine
Vue d'ensemble
Description
Iso Desloratadine, also known as Desloratadine EP Impurity B, is an impurity of Desloratadine . Desloratadine is a nonsedating-type histamine H1-receptor antagonist and an active metabolite of Loratadine . It is used for the symptomatic relief of allergic conditions including rhinitis and chronic urticaria .
Synthesis Analysis
The synthesis of Desloratadine involves the formation of a multicomponent crystal (MCC) using several coformers . The MCC synthesis was performed between Desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .Molecular Structure Analysis
The molecular formula of this compound is C19H19ClN2 . The IUPAC name is 13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene . The molecular weight is 310.8 g/mol .Chemical Reactions Analysis
The formation of Desloratadine multicomponent crystal was confirmed using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) . The accelerated stability of MCC at 40 °C and relative humidity of 75% was investigated using PXRD and FTIR .Physical And Chemical Properties Analysis
The molecular weight of this compound is 310.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 1 .Applications De Recherche Scientifique
Gestion de la rhinite allergique
L'iso Desloratadine est largement reconnue pour son efficacité dans la gestion des symptômes de la rhinite allergique. Elle agit comme un antagoniste puissant du récepteur de l'histamine H1, qui joue un rôle crucial dans les réponses allergiques. Des études ont montré que l'this compound peut améliorer significativement la congestion nasale et d'autres symptômes associés, améliorant ainsi la qualité de vie des patients {svg_1}.
Traitement de l'urticaire chronique idiopathique
Le composé est également efficace dans le traitement de l'urticaire chronique idiopathique, une affection caractérisée par des urticaires persistantes sans cause connue. La capacité de l'this compound à cibler sélectivement les récepteurs de l'histamine sans traverser la barrière hémato-encéphalique en fait un choix idéal pour la gestion à long terme de cette affection {svg_2}.
Pharmacocinétique et distribution tissulaire
L'this compound a fait l'objet d'études pharmacocinétiques pour comprendre son absorption, sa distribution, son métabolisme et son excrétion. Les recherches indiquent que l'this compound et ses métabolites sont largement distribués dans le foie, la rate, le thymus, le cœur, les glandes surrénales et l'hypophyse, ce qui est crucial pour le développement de thérapies ciblées {svg_3}.
Affinités tissulaires immunorégulatrices
Les métabolites actifs de l'this compound présentent une tendance à se distribuer dans des tissus immunorégulateurs spécifiques. Cette propriété est particulièrement pertinente dans le contexte de l'inflammation allergique d'origine immunitaire, où l'this compound pourrait potentiellement jouer un rôle dans la modulation des réponses immunitaires {svg_4}.
Amélioration de la solubilité et de la dissolution
La faible solubilité de l'this compound dans des conditions physiologiques pose des défis pour la formulation des médicaments. Cependant, des recherches sur la cocristallisation avec l'acide oxalique ont conduit au développement de phases cristallines multicomposantes qui présentent une solubilité et des taux de dissolution améliorés, faisant de l'this compound un candidat prometteur pour la formulation de comprimés {svg_5}.
Propriétés antihistaminiques non sédatives
L'une des caractéristiques marquantes de l'this compound est son effet non sédatif, attribué à son incapacité à pénétrer la barrière hémato-encéphalique. Cette caractéristique la différencie des antihistaminiques de première génération et constitue un avantage significatif dans les traitements où la déficience cognitive est une préoccupation {svg_6}.
Mécanisme D'action
Target of Action
Iso Desloratadine, a second-generation nonsedating antihistamine, primarily targets the H1 receptors . These receptors are found in various tissues throughout the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The binding affinity of this compound for H1 receptors is among the highest of all antihistamines .
Mode of Action
This compound competes with free histamine for binding at H1 receptors . By binding to these receptors, this compound blocks the action of endogenous histamine, which can lead to temporary relief of negative symptoms associated with allergies, such as nasal congestion and watery eyes .
Biochemical Pathways
This compound affects the biochemical pathways involved in the allergic response. It inhibits the binding of pyrilamine to brain H1 receptors and has a tendency for distributing to specific immune-regulatory tissues . This action reduces the release of anti-inflammatory cytokines and other mediators involved in the early and late phases of the allergic response .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is the major active metabolite of loratadine, a second-generation histamine . The body’s exposure to active metabolites is much higher with loratadine, but much lower with this compound . This compound and its active metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of a range of inflammatory mediators in addition to exerting potent H1-receptor antagonism . This results in the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that different aqueous matrices (HCO3−, NO3−, and humic acid) have varying degrees of influence on the degradation of antihistamines . Furthermore, this compound and its active metabolites might inhibit immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Iso Desloratadine interacts with the histamine H1 receptor, preventing many of histamine’s adverse effects . It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms .
Cellular Effects
This compound has inhibitory effects on allergic inflammatory cells and on the elaboration of mediators, such as cytokines, chemokines, and adhesion molecules, that are responsible for orchestrating the systemic allergic inflammatory response to allergen exposure . It also reduces phorbol 12-myristate 13-acetate secretagogue-stimulated mast cell release of interleukin (IL)-3, IL-6, TNF-α, and granulocyte-macrophage colony-stimulating factor (GMCSF) by 32.1, 32.6, 64.5, and 27.8%, respectively .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the histamine H1 receptor . This binding interaction inhibits the action of histamine, leading to relief from allergic symptoms .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to provide significant relief of symptoms of seasonal and perennial allergic rhinitis at trough concentrations 24 hours after administration, which is consistent with the long half-life and prolonged H1 receptor occupancy of desloratadine .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown that the clearance (Vmax/Km) values for CYP3A4 were 135.7 μl/min/mg protein for loratadine disappearance and 12.25 μl/min/mg protein for desloratadine formation .
Metabolic Pathways
This compound is involved in metabolic pathways that include N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation (rapid, nonenzymatic hydrolysis of the N-glucuronide) .
Transport and Distribution
This compound is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . It does not affect important drug transport molecules, such as P-glycoprotein and organic anion transport polypeptide .
Propriétés
IUPAC Name |
13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSCCBORDDPTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183198-49-4 | |
| Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desloratadine Related Compound B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)

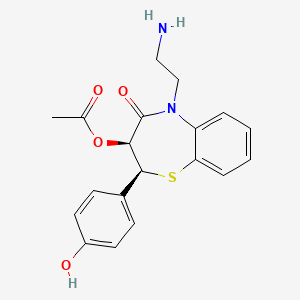
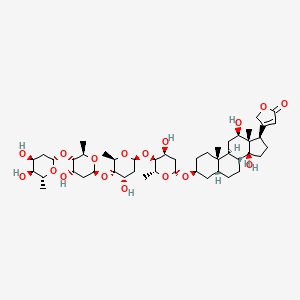


![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
